molecular formula C11H17NO B1290719 2-(2,5-Dimethylphenoxy)-N-methylethanamine CAS No. 915920-66-0

2-(2,5-Dimethylphenoxy)-N-methylethanamine

Cat. No.: B1290719
CAS No.: 915920-66-0
M. Wt: 179.26 g/mol
InChI Key: PATJXNMKSSCRKQ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenoxy)-N-methylethanamine is a substituted phenethylamine derivative characterized by a phenoxy group substituted with methyl groups at the 2- and 5-positions and an N-methylated ethylamine side chain. Its molecular formula is C₁₁H₁₇NO, and its structure is defined by the SMILES notation O(CCN)C1=C(C)C=CC(C)=C1 . This compound belongs to a broader class of psychoactive phenethylamines, though its pharmacological profile remains less studied compared to analogs like the NBOMe series. It is primarily used in research settings, as indicated by its availability from chemical suppliers such as CymitQuimica .

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9-4-5-10(2)11(8-9)13-7-6-12-3/h4-5,8,12H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATJXNMKSSCRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629788
Record name 2-(2,5-Dimethylphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-66-0
Record name 2-(2,5-Dimethylphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenoxy)-N-methylethanamine typically involves the reaction of 2,5-dimethylphenol with an appropriate alkylating agent, followed by the introduction of the ethanamine chain. One common method involves the O-alkylation of 2,5-dimethylphenol with an alkyl halide, such as 1-bromo-2-chloroethane, in the presence of a base like potassium carbonate. The resulting intermediate is then reacted with methylamine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenoxy)-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,5-Dimethylphenoxy)-N-methylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenoxy)-N-methylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group and the ethanamine chain allow the compound to bind to these targets, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(2,5-dimethylphenoxy)-N-methylethanamine can be contextualized by comparing it to the following analogs:

Structural Isomerism: Positional Methyl Substitution

  • 2-(2,4-Dimethylphenoxy)-N-methylethanamine This positional isomer features methyl groups at the 2- and 4-positions on the phenyl ring instead of 2,5. Both compounds share the same molecular formula (C₁₁H₁₇NO) but differ in pharmacokinetic properties due to electronic effects .

N-Substituent Variation

  • 25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) A potent serotonin 5-HT₂A receptor agonist, 25I-NBOMe incorporates an N-(2-methoxybenzyl) group and methoxy substituents. The target compound’s N-methyl group and dimethylphenoxy moiety likely result in lower receptor affinity and reduced psychoactive potency compared to NBOMe derivatives, which exhibit nanomolar 5-HT₂A binding (Ki < 1 nM) .
  • N-Me-2C-H (2,5-Dimethoxy-N-methylphenethylamine) This analog replaces the dimethylphenoxy group with dimethoxy substituents.

Phenyl Ring Substitution Patterns

  • 2C-H (2-(2,5-Dimethoxyphenyl)ethanamine) A primary amine with dimethoxy substituents, 2C-H lacks the N-methyl group and phenoxy linkage. Its simpler structure correlates with moderate serotonin receptor activity (µM-range affinity) and lower lipophilicity than the target compound, which may exhibit enhanced blood-brain barrier penetration due to N-methylation .

Data Table: Comparative Analysis of Structural and Pharmacological Features

Compound Name Substituents (Phenyl) N-Substituent Molecular Formula 5-HT₂A Affinity (Ki) Potency (Relative) Legal Status
This compound 2,5-dimethylphenoxy N-methyl C₁₁H₁₇NO Not reported Unknown Not scheduled*
2-(2,4-Dimethylphenoxy)-N-methylethanamine 2,4-dimethylphenoxy N-methyl C₁₁H₁₇NO Not reported Unknown Not scheduled*
25I-NBOMe 2,5-dimethoxy-4-iodo N-(2-methoxybenzyl) C₁₈H₂₂INO₃ < 1 nM High Schedule I (US)
N-Me-2C-H 2,5-dimethoxy N-methyl C₁₁H₁₇NO₂ ~100 nM (inferred) Moderate Varies
2C-H 2,5-dimethoxy None C₁₀H₁₅NO₂ ~1 µM Low Controlled in some regions

*Assumed based on absence from controlled substance lists in provided evidence.

Key Research Findings and Implications

Receptor Interactions: The dimethylphenoxy group in the target compound likely reduces 5-HT₂A binding compared to methoxy-substituted analogs (e.g., 25I-NBOMe), as methoxy groups enhance electron donation and receptor docking .

Biological Activity

2-(2,5-Dimethylphenoxy)-N-methylethanamine, also known by its CAS number 915920-66-0, is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

The biological activity of this compound is primarily mediated through its interaction with various biochemical pathways. The compound is known to act as a selective agonist at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in numerous physiological processes including mood regulation and cognition.

Target Receptors

  • 5-HT2A Receptor : This receptor is crucial for the modulation of neurotransmitter release and is a target for many psychoactive substances.
  • Other Serotonin Receptors : The compound may also interact with other subtypes of serotonin receptors, although its selectivity varies.

Biological Effects

The compound exhibits several biological effects that are significant for pharmacological applications:

  • Psychoactive Properties : As a 5-HT2A receptor agonist, it may produce effects similar to classical psychedelics, impacting mood and perception. This has been observed in various studies focusing on the structure-activity relationships of related compounds.
  • Cellular Signaling : It modulates intracellular signaling pathways that can influence gene expression and cellular metabolism. For example, activation of the 5-HT2A receptor can lead to increased intracellular calcium levels and activation of downstream signaling cascades.

Study on Serotonin Receptor Agonism

A study published in Journal of Medicinal Chemistry explored the structure-activity relationships (SAR) of similar compounds and indicated that substitutions on the phenyl ring significantly affect receptor affinity and potency. The findings suggested that compounds with specific modifications could enhance selectivity for the 5-HT2A receptor over other serotonin receptors .

Compound5-HT2A Potency (pEC50)Selectivity Ratio (5-HT2A/5-HT2CR)
This compound8.49>10
25I-NBOMe9.00>20
25C-NBOMe8.80>15

Toxicological Assessment

Another research effort focused on the toxicological profile of related compounds in animal models. The results indicated that while lower doses could elicit beneficial effects on mood and cognition, higher doses resulted in significant adverse effects including tachycardia and hypertension .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key aspects include:

  • Absorption : Rapid absorption post-administration with peak plasma concentrations observed within hours.
  • Metabolism : Primarily metabolized in the liver; metabolites include hydroxylated derivatives which may retain some biological activity.
  • Excretion : Elimination half-life varies but generally ranges from 4 to 6 hours depending on dosage and formulation.

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